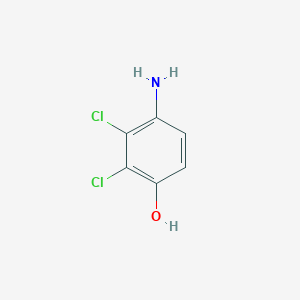














|
REACTION_CXSMILES
|
N([O-])=O.[Na+].Cl.[NH2:6]C1C=CC=CC=1.[Cl:13][C:14]1[C:19]([Cl:20])=[CH:18][CH:17]=[CH:16][C:15]=1[OH:21].[OH-].[Na+].O.NN>O.[Ni]>[Cl:20][C:19]1[C:14]([Cl:13])=[C:15]([OH:21])[CH:16]=[CH:17][C:18]=1[NH2:6] |f:0.1,5.6,7.8|
|


|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
16.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)O
|
|
Name
|
|
|
Quantity
|
12.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for a further 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
fitted with internal thermometer and magnetic stirrer
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
is continued for 1 h
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
the solution is filtered over a bed of silica gel
|
|
Type
|
TEMPERATURE
|
|
Details
|
With cooling
|
|
Type
|
WASH
|
|
Details
|
The precipitated solid is washed with 50 ml of water and 50 ml of toluene
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(N)C=CC(=C1Cl)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.8 g | |
| YIELD: PERCENTYIELD | 94.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |